molecular formula C19H28N4O3 B5297985 1-{[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B5297985
M. Wt: 360.5 g/mol
InChI Key: COXUJPFAYQHJKH-UHFFFAOYSA-N
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Description

1-{[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a piperidine-piperazine hybrid compound characterized by a carboxamide group at the 4-position of the piperidine ring and a 2-methoxyphenyl-substituted piperazine moiety linked via an acetyl group. The carboxamide group may enhance solubility and hydrogen-bonding interactions, influencing bioavailability and target binding .

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-26-17-5-3-2-4-16(17)22-12-10-21(11-13-22)14-18(24)23-8-6-15(7-9-23)19(20)25/h2-5,15H,6-14H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXUJPFAYQHJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Notes Reference ID
ND-5 (1-Ethyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid) C₃₀H₃₃FN₆O₅ Fluoroquinolone core, dual piperazine-acetyl linkage Antibacterial; synthesized via reductive amination (51% yield) [1]
8d (1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol) C₂₅H₂₉N₂O₄S Benzo[b]thiophene, propanol linker CNS modulation (structural characterization only; 93.4% yield) [2]
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone C₂₅H₂₅N₂O₂ Biphenyl-aryl piperazine, acetyl linker Antipsychotic; low catalepsy induction, high anti-dopaminergic activity [3]
1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide C₂₀H₂₅N₅O₂S₂ Benzoxazole-thioether, carboxamide Kinase inhibition (inferred from structural motifs) [10]

Pharmacological and Computational Insights

  • Receptor Affinity : The 2-methoxyphenylpiperazine moiety is critical for serotonin (5-HT₁A) and dopamine D₂ receptor interactions, as seen in antipsychotic derivatives (). Substitution at the phenyl ring (e.g., 2,3-dichloro in ) enhances potency but may increase catalepsy risk .
  • QSAR Studies : Electron affinity (EA) and lipophilicity are key descriptors for anti-dopaminergic activity. The target compound’s carboxamide group likely improves EA compared to ester or carboxylic acid analogs (e.g., ND-5 in ) .

Critical Analysis of Divergent Findings

  • Antibacterial vs. Antipsychotic Activity : While ND-5 () is antibacterial, structurally similar biphenyl-piperazine derivatives () show antipsychotic activity, highlighting substituent-dependent functional divergence.
  • Catalepsy Risk: 2-Methoxyphenyl substitution reduces catalepsy in antipsychotics (), but fluoroquinolone derivatives () lack CNS side effects due to distinct targets.

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